molecular formula C10H13N5O2 B2679976 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 1429901-27-8

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No.: B2679976
CAS No.: 1429901-27-8
M. Wt: 235.247
InChI Key: YEALYKGQUPPYOC-UHFFFAOYSA-N
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Description

3-[6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid (CAS: 1429901-27-8, molecular formula: C₁₀H₁₃N₅O₂) is a triazolopyridazine derivative featuring a dimethylamino substituent at the 6-position and a propanoic acid side chain at the 3-position of the heterocyclic core. It has been explored in medicinal chemistry for its structural versatility, particularly in targeting enzymes and receptors such as tyrosine kinases and GABAA receptors .

Properties

IUPAC Name

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-14(2)9-4-3-7-11-12-8(15(7)13-9)5-6-10(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEALYKGQUPPYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves the formation of the triazolopyridazine core followed by the introduction of the dimethylamino group and the propanoic acid side chain. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Subsequent steps involve the functionalization of the ring system to introduce the dimethylamino group and the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

  • Compounds similar to 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II. This inhibition is crucial for developing anti-inflammatory drugs that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

  • Research indicates that derivatives of triazolo-pyridazine compounds possess anticancer properties. They have been shown to affect various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism often involves interactions with cellular signaling pathways that regulate growth and survival.

3. Neuroprotective Effects

  • There is emerging evidence suggesting that triazolo derivatives may offer neuroprotective benefits. They might mitigate oxidative stress and inflammation in neural tissues, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anti-inflammatory Screening
A series of experiments were conducted to evaluate the anti-inflammatory efficacy of this compound in vitro and in vivo. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential as a safer alternative to existing NSAIDs.

Case Study 2: Anticancer Activity
In a study involving various human tumor cell lines, derivatives of this compound showed promising antiproliferative activity with IC50 values in the nanomolar range. This suggests a strong potential for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The dimethylamino group and propanoic acid moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-position substituent on the triazolopyridazine core significantly influences electronic properties, solubility, and biological activity. Key analogs include:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-[6-(Dimethylamino)-triazolo[4,3-b]pyridazin-3-yl]propanoic acid Dimethylamino C₁₀H₁₃N₅O₂ 227.25 Enhanced solubility due to basic amine; discontinued due to undisclosed challenges
3-(6-Chloro-triazolo[4,3-b]pyridazin-3-yl)propanoic acid Chloro C₈H₇ClN₄O₂ 226.62 Electron-withdrawing Cl reduces solubility; potential metabolic stability
3-(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)propanoic acid Methoxy C₉H₁₀N₄O₃ 222.21 Moderate solubility; used in kinase inhibitor studies
3-[6-(3,5-Dimethylpyrazol-1-yl)-triazolo[4,3-b]pyridazin-3-yl]propanoic acid 3,5-Dimethylpyrazole C₁₃H₁₄N₆O₂ 286.29 Bulky substituent improves target selectivity

Key Observations :

  • However, its discontinuation in commercial catalogs suggests challenges in synthesis or stability .
  • Methoxy Group : Balances electron donation and hydrophobicity, making it a common choice for kinase inhibitors .
  • Heterocyclic Substituents (e.g., Pyrazole) : Increase molecular weight and steric bulk, improving receptor selectivity but possibly reducing oral bioavailability .
Pharmacokinetic Considerations
  • Solubility: Dimethylamino > Methoxy > Pyrazole > Chloro (based on logP predictions).
  • Metabolic Stability: Chloro-substituted analogs may resist oxidative metabolism better than dimethylamino derivatives .

Biological Activity

3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiproliferative effects against cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N6O2C_{10}H_{12}N_6O_2 with a molecular weight of approximately 232.25 g/mol. The structure features a triazolo-pyridazine core, which is known for its diverse biological activities.

Antiproliferative Effects

Research has demonstrated that derivatives of triazolo-pyridazine compounds exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervical carcinoma)

In a study evaluating similar triazolo derivatives, compounds showed IC50 values ranging from 0.008 to 5 μM against these cell lines, indicating significant antiproliferative potential .

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. For example:

  • Tubulin Interaction : Compounds similar to this compound have been shown to bind to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Study 1: In Vitro Evaluation

A series of triazolo-pyridazine compounds were synthesized and evaluated for their cytotoxicity using the MTT assay. The results indicated that compounds with specific substitutions exhibited enhanced activity:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.33
4q 0.008Not reportedNot reported

These findings suggest that structural modifications can significantly impact biological activity .

Study 2: c-Met Kinase Inhibition

Another study focused on the inhibitory effects of triazolo derivatives on c-Met kinase activity, which is often overexpressed in various cancers:

Compoundc-Met IC50 (μM)
12e 0.090
Foretinib0.019

The compound 12e showed comparable inhibitory activity to Foretinib, a known c-Met inhibitor .

Q & A

Q. Table 1: Representative Synthetic Steps for Triazolo[4,3-b]pyridazine Derivatives

StepReagents/ConditionsPurposeReference
aR₂NH₂, DMF, 105°CAmine coupling to pyridazine core
bBBr₃, DCM, room temperatureDemethylation of methoxy groups
cPropiolic acid derivatives, K₂CO₃Alkylation for side-chain addition

How can reaction conditions be optimized to improve the yield of the target compound?

Level: Advanced
Methodological Answer:
Yield optimization requires systematic variation of parameters:

  • Temperature Control: Higher temperatures (e.g., 105°C in DMF) enhance cyclization efficiency but may degrade heat-sensitive intermediates .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to improve regioselectivity.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while dichloromethane (DCM) is ideal for acid-sensitive reactions .
  • Purification Strategies: Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity intermediates .

Data Contradiction Analysis:
If low yields persist despite optimized conditions, assess steric hindrance from the dimethylamino group or competing side reactions (e.g., over-alkylation). Use spectroscopic monitoring (¹H NMR) to identify byproducts .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach ensures accurate characterization:

NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and proton coupling patterns (e.g., dimethylamino singlet at δ ~2.8 ppm).

Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the triazolo-pyridazine core.

X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazolo vs. alternative ring fusions) using single-crystal diffraction .

HPLC-PDA: Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected Data for Target CompoundReference
¹H NMR (DMSO-d₆)δ 3.05 (s, 6H, N(CH₃)₂), δ 4.30 (t, J=6 Hz, CH₂)
HRMS (ESI+)m/z calc. for C₁₁H₁₄N₅O₂: 280.1141

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions often arise from isomeric impurities or dynamic effects. Mitigation strategies include:

Variable Temperature NMR: Identify broadening or splitting caused by conformational exchange.

2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish overlapping signals.

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Alternative Synthesis: Prepare derivatives (e.g., methyl esters) to simplify spectral interpretation.

Case Study:
In X-ray data for a related triazolo-pyridazine, the dimethylamino group’s orientation was confirmed via crystallography, resolving ambiguities from NOESY experiments .

What are the key physicochemical properties influencing solubility and stability?

Level: Basic
Methodological Answer:
Critical properties include:

  • pKa Values: The propanoic acid group (pKa ~4.5) dictates pH-dependent solubility.
  • Lipophilicity (LogP): Predicted LogP ~1.2 (dimethylamino enhances hydrophilicity; triazolo core adds rigidity).
  • Thermal Stability: Decomposition above 200°C (DSC/TGA recommended for storage guidelines).

Handling Recommendations:

  • Store at -20°C under inert atmosphere (N₂) to prevent hydrolysis of the acid group .
  • Use DMSO for stock solutions (avoid aqueous buffers unless pH-adjusted).

What strategies enable regioselective functionalization of the triazolo-pyridazine core?

Level: Advanced
Methodological Answer:
Regioselectivity is controlled by electronic and steric factors:

Electrophilic Aromatic Substitution (EAS): Position 6 is activated for substitution due to electron-donating dimethylamino groups.

Metal-Mediated Coupling: Suzuki-Miyaura reactions at position 3 require palladium catalysts and aryl boronic acids .

Protecting Groups: Temporarily mask the propanoic acid (e.g., as a tert-butyl ester) during core modifications .

Example Protocol:
To install a methyl group at position 7:

  • Use MeMgBr under Grignard conditions, followed by quenching with NH₄Cl.
  • Confirm regiochemistry via NOESY (proximity of methyl to adjacent protons) .

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